Hypromellose acetate succinate
Overview
Description
Hypromellose Acetate Succinate (HPMCAS) is a mixture of acetic acid and monosuccinic acid esters of hydroxypropyl methylcellulose . It is a white to off-white powder or granules with a faint acetic acid-like odor . It is used as a pharmaceutical excipient .
Synthesis Analysis
HPMCAS is synthesized by incorporating acetyl and succinyl groups into the -OH groups of the HPMC backbone . The synthesis process of HPMCAS involves the use of secondary materials for stabilizing the amorphous dispersion while also enhancing dissolution and solubility of the new chemical entity .Molecular Structure Analysis
The molecular structure of HPMCAS is mainly composed of methoxy groups (-OCH3), acetyl groups (-COCH3), 2-hydroxypropyl groups (-OCH2CHOHCH3), and succinyl groups (-COC2H4COOH) .Chemical Reactions Analysis
HPMCAS has multidisciplinary applications spanning across the development of drug delivery systems, in 3D printing, and in tissue engineering, etc. It helps in maintaining the drug in a super-saturated condition by inhibiting its precipitation, thereby increasing the rate and extent of dissolution in the aqueous media .Physical And Chemical Properties Analysis
HPMCAS is a white to off-white powder or granules with a faint acetic acid-like odor . It is used to enhance the solubility of many poorly soluble amorphous products .Scientific Research Applications
Carrier in Solid Dispersions Hypromellose acetate succinate (HPMCAS) has been evaluated as a carrier in solid dispersions, showing promise due to its ability to maintain drugs in an amorphous state and enhance drug dissolution levels. Its effectiveness is highlighted in studies comparing it with other polymers, where HPMCAS demonstrated superior performance in inhibiting recrystallization and modulating drug release patterns (Tanno et al., 2004).
Stabilizing Polymer for Amorphous Solid Dispersions (ASDs) HPMCAS is used in amorphous solid dispersions, particularly to overcome incompatibilities between acid-sensitive drugs and the polymer. Its deprotonation at intestinal pH levels aids in solubilization, making it useful in various pharmaceutical formulations (Corum et al., 2023).
Enteric Coating for Site-Specific Drug Delivery Utilized in enteric coatings, HPMCAS can deliver drugs to specific regions of the small intestine. Its solubility profile, influenced by succinoyl group content, allows for precise control over the site and timing of drug release, demonstrating effectiveness in both rat and monkey studies (Tanno et al., 2008).
Impact on Drug Amorphous Solubility and Membrane Transport Research indicates that different grades of HPMCAS can affect drug amorphous solubility and membrane transport rates. This insight is crucial for optimizing amorphous solid dispersion formulations to maximize drug absorption (Ueda, Hate, & Taylor, 2020).
Molecular Weight Determination Studies have also focused on the molecular weight determination of HPMCAS using techniques like size exclusion chromatography, which is essential for ensuring quality and consistency in pharmaceutical applications (Fukasawa & Obara, 2004).
Enhancing Skin Penetration of Active Ingredients HPMCAS has been used to enhance the skin penetration performance of active ingredients. Its ability to increase stability and supersaturation levels of active ingredients, such as genistein and daidzein, highlights its potential in transdermal drug delivery systems (del Gaudio et al., 2017).
Solvent Mixtures Influence on Microparticles Research on HPMCAS microparticles has shown that solvent mixtures can significantly influence the structural conformation and performance of these particles in oral drug delivery (Bohr et al., 2018).
Hot-Melt Extrusion and Solvent Co-Precipitation HPMCAS is used in processes like hot-melt extrusion and solvent co-precipitation to prepare solid dispersions, highlighting its importance in the solid state properties and stability of pharmaceutical formulations (Dong et al., 2008).
Processing Window Assessment for Hot-Melt Extrusion The processing window of HPMCAS for hot-melt extrusion has been investigated, focusing on its effects on the physicochemical properties of extrudates. This is vital for understanding the material's behavior under different processing conditions (Lu et al., 2018).
Solubility Enhancement in Amorphous Solid Dispersions The properties of HPMCAS that make it suitable for use in solid dispersion formulations, especially regarding its role in solubility enhancement of poorly soluble products, have been a significant area of study (Obara, Tanno, & Sarode, 2013).
Solubility of Water and Acetone in HPMCAS Understanding the thermodynamic properties of HPMCAS in relation to solvents like water and acetone is crucial for optimizing pharmaceutical manufacturing processes, such as spray-drying for solid dispersion formulations (Sturm et al., 2016).
Future Directions
properties
IUPAC Name |
acetic acid;butanedioic acid;methanol;propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAAPNNKRHMPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypromellose acetate succinate | |
CAS RN |
71138-97-1 | |
Record name | Hypromellose acetate succinate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071138971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cellulose, 2-hydroxypropyl methyl ether, acetate hydrogen butanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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